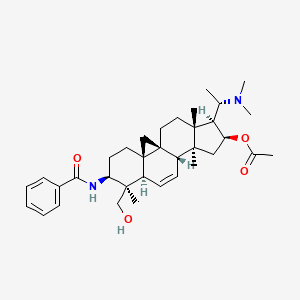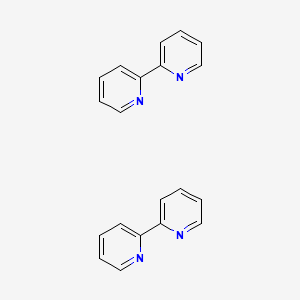
Bis(2,2-bipyridyl)dichloroOsmium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Conversion of Light to Electricity : Complexes similar to Bis(2,2-bipyridyl)dichloroOsmium(II), like cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II), have been used as charge-transfer sensitizers for nanocrystalline TiO2 films, demonstrating their potential in solar energy conversion and photovoltaic applications (Nazeeruddin et al., 1993).
Electronic and Optical Properties : Research on complexes with bis(2,2′-bipyridyl)ruthenium units has provided insights into their electronic and optical properties, relevant for applications in materials science and optoelectronics (Coe et al., 2015).
Amphiphilic Derivatives for Luminescence : Amphiphilic derivatives of ruthenium tris(bipyridine) complex, related to Bis(2,2-bipyridyl)dichloroOsmium(II), have shown potential in creating luminescent mesoscopic micelles, indicating applications in nanotechnology and bioimaging (Draeger et al., 2000).
Photolabile Caging Groups for Amines : Ruthenium bis(bipyridine) complexes have been explored as photolabile protecting groups, useful in controlled release systems in biological and medicinal applications (Zayat et al., 2006).
Photosensitizers in Catalytic Reactions : These complexes have been used as photosensitizers in catalytic reactions, such as the Diels-Alder reaction, showcasing their role in synthetic chemistry and photocatalysis (Salpage et al., 2016).
Electrocatalytic Hydrogenation : Bis(bipyridyl) palladium(II) complexes have been utilized in electrocatalytic hydrogenation of organic compounds, suggesting potential in chemical synthesis and electrochemical applications (Deronzier et al., 1992).
Epoxidation Catalysts : Bis(bipyridyl)dichlororuthenium(II) has been used as a catalyst for the epoxidation of oleic acid, highlighting its utility in organic synthesis and green chemistry processes (Fisher et al., 1992).
Dye-Sensitized Solar Cells : These complexes have been employed in dye-sensitized solar cells, contributing to the development of renewable energy technologies (Karthikeyan et al., 2007).
Luminescent Response for Water Disinfection Monitoring : A ruthenium tris-bipyridyl complex was synthesized for specific luminescent response to ClO(-) in water, indicating applications in environmental monitoring and water treatment (Li et al., 2015).
特性
IUPAC Name |
2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h2*1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXJSJOICYRXSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B579296.png)
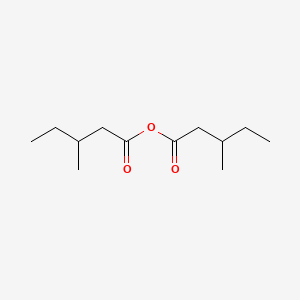
![Tricyclo[3.2.1.02,4]octane, 8-tert-butoxy-, anti-exo- (8CI)](/img/no-structure.png)
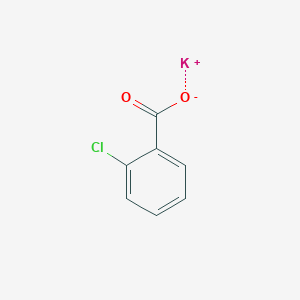
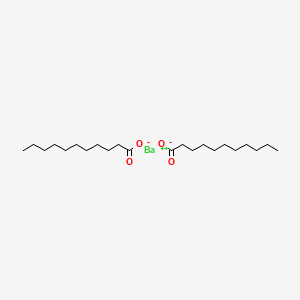
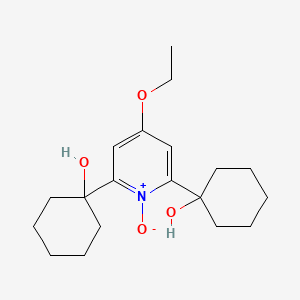
![4,7-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B579307.png)

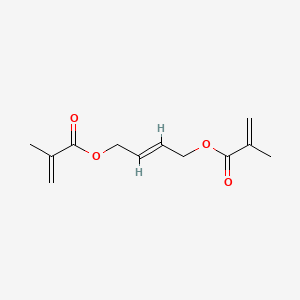
![1-Amino-1H-naphtho[1,2-d]triazole](/img/structure/B579311.png)


